molecular formula C18H15FO4S B2926370 4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate CAS No. 2305423-32-7

4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate

Cat. No.: B2926370
CAS No.: 2305423-32-7
M. Wt: 346.37
InChI Key: OBVPXTVXSMAHAC-UHFFFAOYSA-N
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Description

4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate is a chemical compound used in scientific research. It possesses unique properties that make it versatile for various applications, including drug synthesis and material science.

Preparation Methods

The synthetic routes and reaction conditions for 4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate are not widely documented in public sourcesIndustrial production methods would typically involve optimizing these reactions for yield and purity, using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the fluorine atom, which can be replaced by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The sulfonate group can be involved in oxidation-reduction reactions, altering the oxidation state of the compound.

    Coupling Reactions: It can be used in coupling reactions such as Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, and various nucleophiles and oxidizing or reducing agents for substitution and redox reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate has several scientific research applications:

    Chemistry: It is used in the synthesis of complex organic molecules, serving as a building block in various organic reactions.

    Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of sulfonate-containing molecules with biological targets.

    Industry: The compound is used in material science for the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism by which 4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate exerts its effects involves its interaction with molecular targets through its sulfonate group. This group can form strong interactions with various biological molecules, influencing their function and activity. The pathways involved in these interactions depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

4-Fluorophenyl 4-ethoxynaphthalene-1-sulfonate can be compared with other sulfonate-containing compounds, such as:

    4-Fluorophenylsulfonylacetonitrile: Another sulfonate compound with a different functional group, used in similar applications but with distinct chemical properties.

    Ethoxynaphthalene derivatives: Compounds with similar naphthalene structures but different substituents, which can influence their reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorophenyl and ethoxynaphthalene groups, which confer unique chemical and physical properties that are valuable in various research and industrial applications.

Properties

IUPAC Name

(4-fluorophenyl) 4-ethoxynaphthalene-1-sulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FO4S/c1-2-22-17-11-12-18(16-6-4-3-5-15(16)17)24(20,21)23-14-9-7-13(19)8-10-14/h3-12H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBVPXTVXSMAHAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)OC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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